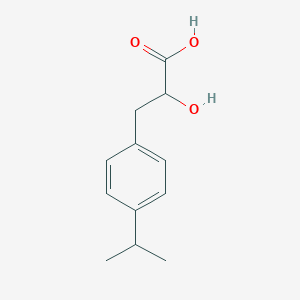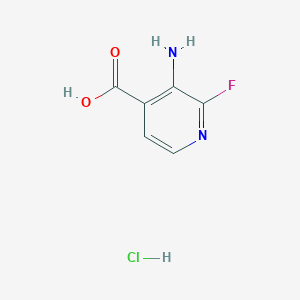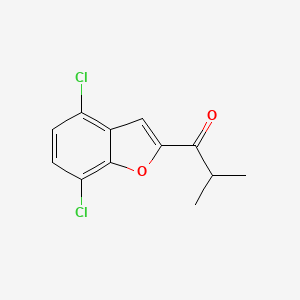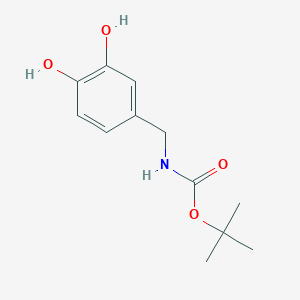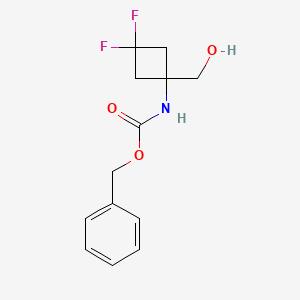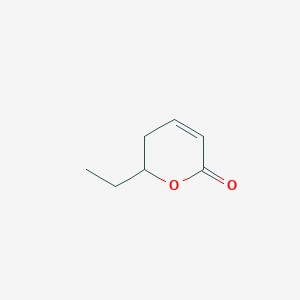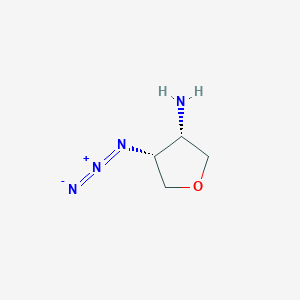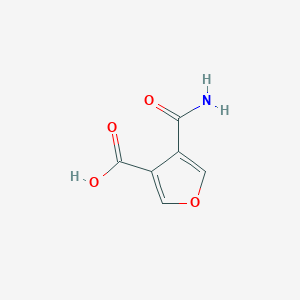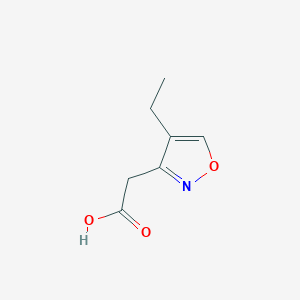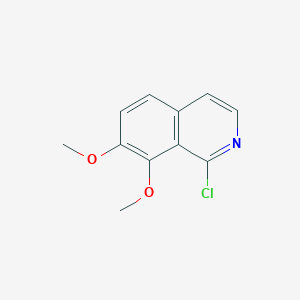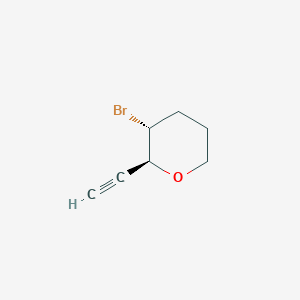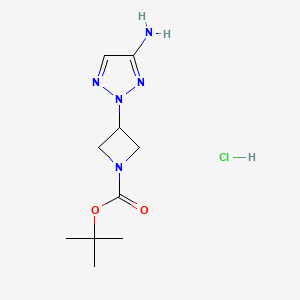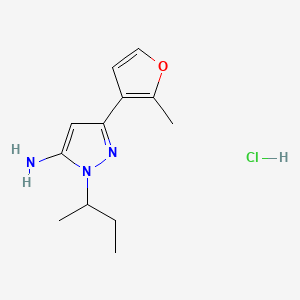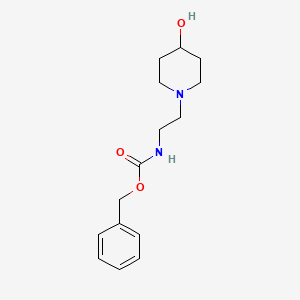
Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the hydroxyl group and the carbamate moiety makes it an interesting compound for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(4-hydroxypiperidin-1-yl)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzyl (2-(4-oxopiperidin-1-yl)ethyl)carbamate.
Reduction: Formation of benzyl (2-(4-aminopiperidin-1-yl)ethyl)carbamate.
Substitution: Formation of various substituted benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamates depending on the nucleophile used.
科学研究应用
Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate is not well-documented. compounds with similar structures often interact with enzymes or receptors in biological systems. The piperidine ring can interact with various molecular targets, potentially affecting signaling pathways and biochemical processes.
相似化合物的比较
Similar Compounds
Piperidine derivatives: These include compounds like piperidin-4-ol and piperidin-4-one, which share the piperidine ring structure.
Carbamate derivatives: Compounds like benzyl carbamate and ethyl carbamate, which share the carbamate functional group.
Uniqueness
Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate is unique due to the combination of the piperidine ring, hydroxyl group, and carbamate moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications .
属性
分子式 |
C15H22N2O3 |
|---|---|
分子量 |
278.35 g/mol |
IUPAC 名称 |
benzyl N-[2-(4-hydroxypiperidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c18-14-6-9-17(10-7-14)11-8-16-15(19)20-12-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2,(H,16,19) |
InChI 键 |
AXHIICGVTSYREH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1O)CCNC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate](/img/structure/B13501562.png)
